

# Physicochemical Properties of HO-PEG5-CH<sub>2</sub>COOH

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**Compound Focus:** HO-Peg5-CH<sub>2</sub>cooh

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The table below summarizes the key identifiers and properties of **HO-PEG5-CH<sub>2</sub>COOH** as found in the search results [1] [2].

Property	Details
CAS Number	52026-48-9 (for HO-PEG5-CH <sub>2</sub> COOH) [1]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>8</sub> [1]
Molecular Weight	296.31 g/mol [1]
Other Names	Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1]
Structure	Heterobifunctional PEG linker with a hydroxyl ( <b>HO-</b> ) at one terminus and a carboxylic acid ( <b>-CH<sub>2</sub>COOH</b> ) at the other [3].
Reactive Groups	Hydroxyl ( <b>-OH</b> ) and Carboxylic Acid ( <b>-COOH</b> ) [3].
General Description	A heterobifunctional, water-soluble polymer used as a crosslinking agent [3].

## Key Crosslinking Applications

**HO-PEG5-CH<sub>2</sub>COOH** is a valuable tool in bioconjugation and drug development due to its two different reactive groups, which allow for the sequential linking of two distinct molecules.

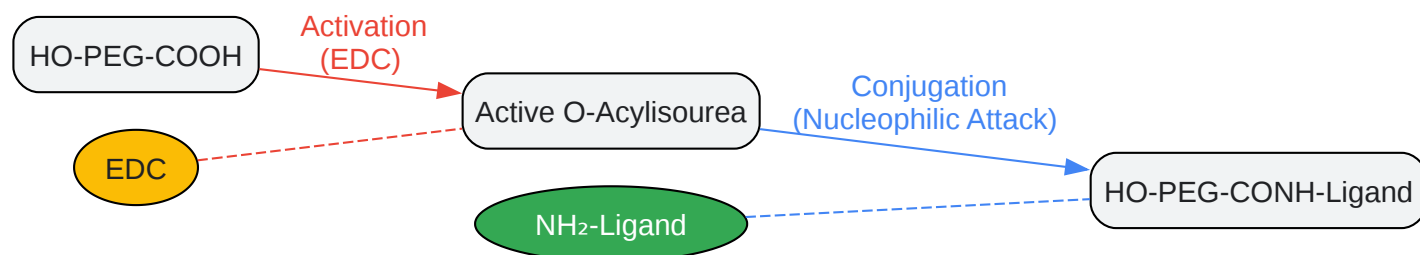
- **PROTAC Linker:** It is explicitly cited as a **PEG-based PROTAC linker** that can be used in the synthesis of PROteolysis TARgeting Chimeras [4]. In PROTACs, one end binds to a target protein and the other to an E3 ubiquitin ligase; the PEG spacer like **HO-PEG5-CH<sub>2</sub>COOH** connects these two ligands and helps utilize the intracellular ubiquitin-proteasome system to degrade the target protein [4].
- **General Bioconjugation and Drug Delivery:** The terminal carboxylic acid can be reacted with primary amine groups (e.g., on lysine residues of proteins or other amine-containing molecules) in the presence of activators to form a stable amide bond [2]. The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug formulation [2]. The hydroxyl group on the other end can be used for further derivatization or conjugation to other functional groups [2].

## Experimental Protocol: Conjugating HO-PEG5-CH<sub>2</sub>COOH to an Amine-Containing Molecule

This protocol outlines a standard method for activating the carboxylic acid of **HO-PEG5-CH<sub>2</sub>COOH** and conjugating it to a primary amine. This is a foundational step for its applications in bioconjugation and PROTAC synthesis.

**Principle:** The carboxylic acid (–COOH) group of **HO-PEG5-CH<sub>2</sub>COOH** is activated by EDC to form an unstable O-acylisourea intermediate. This active ester then reacts with a primary amine (–NH<sub>2</sub>) on a target molecule (e.g., a protein, peptide, or other ligand) to form a stable amide bond, releasing the PEG-linked product.

The following diagram illustrates this reaction workflow:



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### Materials:

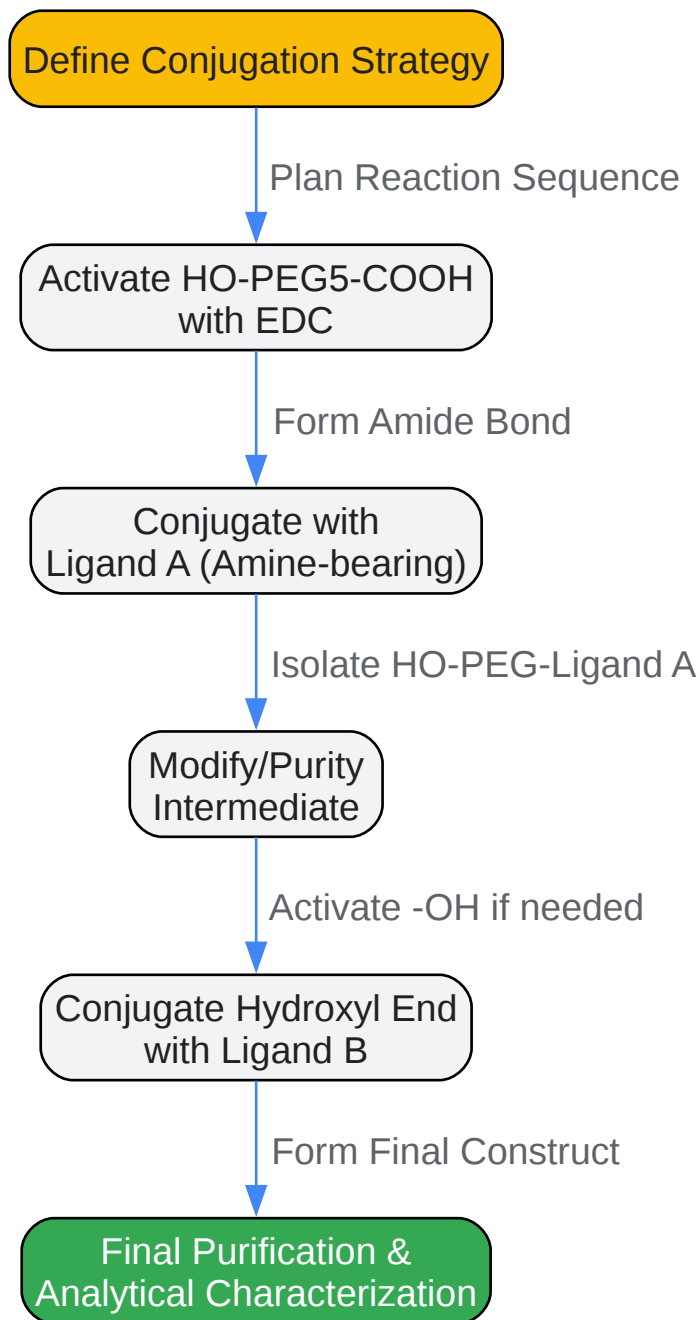
- **HO-PEG5-CH<sub>2</sub>COOH**
- Amine-containing molecule (e.g., a protein, peptide, or PROTAC ligand)
- EDC Hydrochloride (or other carbodiimide crosslinker)
- Reaction buffer (e.g., MES, pH 4.5-5.5; or PBS, pH 7.2-7.4). **Note:** Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete in the reaction.
- Purification supplies (e.g., dialysis tubing, desalting columns, or HPLC system)

### Procedure:

- **Preparation:** Pre-dissolve the amine-containing molecule in an appropriate amine-free reaction buffer. Keep it on ice.
- **Activation:** In a separate vial, dissolve **HO-PEG5-CH<sub>2</sub>COOH** in the same buffer. Add a molar excess of EDC (e.g., a 2-10x molar ratio relative to the PEG linker) to this solution. Mix gently and incubate for 15-30 minutes at room temperature to allow the active ester to form.
- **Conjugation:** Add the activated **HO-PEG5-CH<sub>2</sub>COOH**/EDC mixture dropwise to the solution of the amine-containing molecule. Gently mix the reaction solution.
- **Incubation:** Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- **Termination & Purification:** The reaction can be terminated by adding a quenching agent (e.g., hydroxylamine or beta-mercaptoethanol) to consume any excess EDC. Purify the final conjugate from unreacted linker and byproducts using a suitable method such as dialysis, gel filtration chromatography, or HPLC.
- **Analysis:** Verify the success of the conjugation and determine the final concentration using analytical techniques like MALDI-TOF Mass Spectrometry, HPLC, or SDS-PAGE.

## Workflow for Applications

The broader application of **HO-PEG5-CH<sub>2</sub>COOH** in constructing complex molecules like PROTACs involves multiple steps, as shown in the following workflow diagram.



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## Critical Considerations for Protocol Design

- **Solubility:** **HO-PEG5-CH<sub>2</sub>COOH** is water-soluble [3]. However, if the target molecules are hydrophobic, co-solvents like DMSO might be needed. Ensure all solvents and buffers are compatible.
- **Stability and Storage:** The product should be stored as a solid at -20°C or lower [4] [5]. Always use a fresh, desiccated sample for reactions to avoid hydrolysis of the carboxylic acid.
- **Molar Ratios:** Optimization is crucial. The molar ratio of PEG linker to EDC to the target molecule must be determined empirically to maximize conjugation yield while minimizing side reactions or protein aggregation.

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## References

1. - HO - PEG COOtBu | 52026-48-9 5 CH 2 [chemicalbook.com]
2. Hydroxy- PEG -acid | 2079768-50-4 5 [chemicalbook.com]
3. - HO - PEG , MW 5K | BroadPharm CH 2 COOH [broadpharm.com]
4. - HO - PEG (MW 5000) | TargetMol CH 2 COOH [targetmol.com]
5. - HO - PEG (MW 35000) | PROTAC Linkers | | Invivochem CH 2 COOH [invivochem.com]

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